(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride is a chiral organic compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. The specific stereochemistry of this compound is crucial as it influences both its chemical behavior and biological activity. It is primarily utilized in various scientific and industrial applications due to its unique properties.
This compound can be classified under heterocyclic amines, specifically piperazines. It is often synthesized from chiral precursors to ensure the desired stereochemistry. The compound is recognized by its IUPAC name: (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride and has the chemical formula with a CAS number of 1046788-71-9.
The synthesis of (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized alongside advanced purification techniques to enhance yield and purity.
The molecular structure of (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride features a piperazine ring with three methyl groups attached at positions 1, 2, and 5. The stereochemical configuration is critical for its biological interactions.
(2R,5S)-1,2,5-trimethylpiperazine dihydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride involves its interaction with various molecular targets such as enzymes and receptors. Its stereochemistry plays a pivotal role in determining binding affinity and specificity. Molecular docking studies suggest that it may inhibit certain enzymes related to neurodegenerative diseases by binding to their active sites.
These properties make it suitable for various applications in research and industry.
(2R,5S)-1,2,5-trimethylpiperazine dihydrochloride has several notable applications:
The stereoselective construction of the piperazine backbone in (2R,5S)-1,2,5-trimethylpiperazine presents significant synthetic challenges due to the presence of two adjacent chiral centers with defined relative and absolute configurations. Contemporary methodologies employ three principal strategies for chiral induction:
Chiral Pool Utilization: This approach leverages commercially available enantiopure α-amino acids as starting materials. Through a sequence of protection, reductive amination, and cyclization steps, the stereochemical information from the amino acid side chain is transferred to the piperazine ring system. For instance, L-alanine derivatives serve as precursors for the methyl-substituted chiral centers. Orthogonal protection strategies – such as employing Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups – enable selective functionalization during ring closure, preserving stereochemical integrity throughout the synthesis [7].
Diastereoselective Cyclization: This strategy employs stereocontrolled aza-Michael additions to establish the critical C-N bonds of the piperazine ring. Vinyl sulfonium salts derived from 2-bromoethyl-diphenylsulfonium triflate react with orthogonally protected chiral 1,2-diamines under basic conditions. The reaction proceeds via an intramolecular aza-Michael addition, where the existing stereocenter in the diamine component controls the facial selectivity of the addition, generating the second chiral center with high diastereoselectivity (>10:1 dr). Subsequent deprotection and methylation yield the target trimethylpiperazine scaffold .
Chiral Auxiliaries: Non-racemic auxiliaries temporarily incorporated into linear precursors dictate stereochemistry during piperazine ring formation. Evans oxazolidinones or Oppolzer sultams are commonly employed. Following cyclization, typically via nucleophilic displacement or reductive amination, the auxiliary is cleaved under mild conditions (e.g., hydrolysis or transesterification), furnishing the enantiomerically enriched piperazine [7]. The diastereomeric transition states formed during the key cyclization step exhibit unequal energies due to steric and electronic interactions with the bulky auxiliary, enabling high stereocontrol [7].
Table 1: Comparison of Chiral Induction Strategies for (2R,5S)-1,2,5-Trimethylpiperazine
| Strategy | Key Starting Material/Reagent | Critical Step | Reported Diastereomeric Ratio (dr) | Overall Yield Range |
|---|---|---|---|---|
| Chiral Pool (Amino Acids) | L-Alanine derivatives | Reductive Amination/Cyclization | N/A (Single enantiomer from pool) | 25-40% (4-5 steps) |
| Diastereoselective Cyclization | Chiral 1,2-Diamines, Vinyl sulfonium salts | Aza-Michael Addition | >10:1 | 35-50% (3-4 steps) |
| Chiral Auxiliaries | Evans Oxazolidinones, Oppolzer Sultams | Auxiliary-Directed Cyclization | >95:5 | 30-45% (5-6 steps) |
The conversion of the free base (2R,5S)-1,2,5-trimethylpiperazine to its dihydrochloride salt is crucial for enhancing stability, crystallinity, and handling properties. Optimization involves comparative analysis with alternative salts, particularly oxalate, focusing on crystallization dynamics and physicochemical properties.
Oxalate Salt Considerations: Oxalic acid readily forms salts with piperazines due to its strong acidity and ability to donate two protons. The crystallization process is governed by specific interactions between the oxalate dianion and the protonated piperazine nitrogens. IP6 analogues (derived from myo-inositol hexakisphosphate) demonstrate potent inhibition of calcium oxalate crystallization by binding crystal surfaces via their phosphate groups, highlighting the strong affinity between oxalate ions and cationic nitrogen species [6]. While potentially offering high crystallinity, oxalate salts of (2R,5S)-1,2,5-trimethylpiperazine face significant drawbacks: 1) Endogenous Interactions: Oxalate is a metabolic product associated with nephrolithiasis (kidney stones) in mammals. The bacterial oxalate transporter OxlT selectively uptakes oxalate using a binding pocket containing basic residues forming salt bridges, indicating potential biological activity of oxalate salts that could be undesirable in pharmaceutical contexts [9]. 2) Purification Challenges: Complete removal of residual oxalic acid or its byproducts during crystallization requires extensive washing or recrystallization steps, increasing process complexity and potentially reducing yield [6] [8].
Hydrochloride Salt Optimization: Hydrochloric acid is the preferred agent for dihydrochloride salt formation due to its strong acidity, low molecular weight, and minimal risk of introducing biologically active counterions. Optimization focuses on:
Table 2: Comparative Analysis of Salt Formation for (2R,5S)-1,2,5-Trimethylpiperazine
| Property | Oxalate Salt | Dihydrochloride Salt (Optimized) | Significance |
|---|---|---|---|
| Crystallinity | High (needle-like crystals common) | High (variable habits achievable) | Impacts filtration, handling, stability |
| Hygroscopicity | Low to Moderate | Moderate (requires controlled humidity) | Affects storage stability & handling |
| Aqueous Solubility | Moderate to Low (pH dependent) | High | Critical for bioavailability & formulation |
| Purification Complexity | High (residual oxalate removal critical) | Moderate (recrystallization sufficient) | Impacts process yield & cost |
| Biological Relevance of Counterion | High (Nephrotoxic potential) | Low (Cl⁻ is physiologically ubiquitous) | Crucial for pharmaceutical safety |
| Scalability | Challenging | Straightforward | Key for industrial production |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2